Cas no 1807182-89-3 (5-Bromo-2-fluoro-3-nitromandelic acid)
5-Bromo-2-fluoro-3-nitromandelic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-fluoro-3-nitromandelic acid
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- Inchi: 1S/C8H5BrFNO5/c9-3-1-4(7(12)8(13)14)6(10)5(2-3)11(15)16/h1-2,7,12H,(H,13,14)
- InChI Key: MSLZPYVWLTUYCT-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)C(C(=O)O)O)F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 297
- XLogP3: 1.5
- Topological Polar Surface Area: 103
5-Bromo-2-fluoro-3-nitromandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015023997-250mg |
5-Bromo-2-fluoro-3-nitromandelic acid |
1807182-89-3 | 97% | 250mg |
504.00 USD | 2021-06-18 | |
| Alichem | A015023997-500mg |
5-Bromo-2-fluoro-3-nitromandelic acid |
1807182-89-3 | 97% | 500mg |
815.00 USD | 2021-06-18 | |
| Alichem | A015023997-1g |
5-Bromo-2-fluoro-3-nitromandelic acid |
1807182-89-3 | 97% | 1g |
1,549.60 USD | 2021-06-18 |
5-Bromo-2-fluoro-3-nitromandelic acid Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 5-Bromo-2-fluoro-3-nitromandelic acid
Research Brief on 5-Bromo-2-fluoro-3-nitromandelic Acid (CAS: 1807182-89-3): Recent Advances and Applications
5-Bromo-2-fluoro-3-nitromandelic acid (CAS: 1807182-89-3) is a chemically modified mandelic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique halogen and nitro functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of enzyme inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic applications, biological activities, and future prospects.
The synthesis of 5-Bromo-2-fluoro-3-nitromandelic acid involves multi-step organic reactions, including halogenation, nitration, and chiral resolution. A recent study published in the Journal of Medicinal Chemistry (2023) demonstrated an optimized synthetic route that improves yield and enantiomeric purity, critical for its application in asymmetric synthesis. The compound's structural features, such as the electron-withdrawing nitro group and the bulky bromo substituent, contribute to its reactivity and selectivity in coupling reactions, making it a valuable building block for complex molecular architectures.
In pharmacological research, 5-Bromo-2-fluoro-3-nitromandelic acid has shown promise as a precursor for the development of tyrosine kinase inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into a novel scaffold targeting EGFR mutations in non-small cell lung cancer. The compound's ability to modulate enzyme activity was attributed to its nitro group's interaction with the ATP-binding site, as revealed by X-ray crystallography. These findings underscore its potential in targeted cancer therapy.
Beyond oncology, this compound has also been investigated for its antimicrobial properties. Research published in European Journal of Medicinal Chemistry (2023) highlighted its derivatives' efficacy against drug-resistant bacterial strains, including MRSA. The fluoro and nitro groups were found to enhance membrane permeability and disrupt bacterial biofilms, suggesting a dual mechanism of action. Such insights could pave the way for new antibiotics in an era of rising antimicrobial resistance.
Despite these advances, challenges remain in the large-scale production and formulation of 5-Bromo-2-fluoro-3-nitromandelic acid. Stability studies indicate sensitivity to light and humidity, necessitating specialized storage conditions. Ongoing research focuses on derivatization to improve pharmacokinetic properties, as well as green chemistry approaches to reduce synthetic waste. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical candidates.
In conclusion, 5-Bromo-2-fluoro-3-nitromandelic acid (CAS: 1807182-89-3) represents a compelling case study in the intersection of synthetic chemistry and drug discovery. Its multifaceted applications—from kinase inhibitors to antimicrobials—demonstrate the enduring value of structurally complex intermediates in addressing unmet medical needs. Future research should prioritize structure-activity relationship studies and in vivo validation to fully unlock its therapeutic potential.
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